molecular formula C23H23FN4O3 B11147552 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone

2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone

Cat. No.: B11147552
M. Wt: 422.5 g/mol
InChI Key: OSEPLBKOKQRYDN-UHFFFAOYSA-N
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Description

2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone: , also known by its chemical structure, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of a piperazine derivative with a pyridazinone moiety. The fluorophenyl group and methoxyphenyl group are introduced during the synthetic process.

Reaction Conditions: The specific reaction conditions depend on the synthetic route chosen. Typically, these involve suitable solvents, catalysts, and temperature control.

Industrial Production: While I don’t have direct information on large-scale industrial production methods, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify the functional groups, affecting its properties.

    Substitution: Substituents on the phenyl rings can be replaced, altering the compound’s reactivity.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium methoxide).

Major Products: The specific products formed depend on the reaction conditions and the substituents present. These could include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its structural features.

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for interactions with biological targets.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare this compound with related pyridazinones, piperazines, and phenyl-substituted derivatives. Its unique combination of functional groups sets it apart.

Properties

Molecular Formula

C23H23FN4O3

Molecular Weight

422.5 g/mol

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C23H23FN4O3/c1-31-21-5-3-2-4-19(21)20-10-11-22(29)28(25-20)16-23(30)27-14-12-26(13-15-27)18-8-6-17(24)7-9-18/h2-11H,12-16H2,1H3

InChI Key

OSEPLBKOKQRYDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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